(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the azetidine is protected using the Fmoc group. This is usually achieved by reacting the azetidine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Carboxylic Acid: The carboxylic acid group is introduced through a series of reactions, often involving the use of carboxylation reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often employed.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptide chains.
Scientific Research Applications
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action for (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This controlled protection and deprotection process is crucial for the stepwise assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid: A similar compound with a different side chain.
Uniqueness
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylazetidine-2-carboxylic acid is unique due to its specific structure, which includes a methyl-substituted azetidine ring. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized from it.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGJSFUJKYPBG-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.